

# Elucidation of 6-Bromo-5-nitropyridin-2-amine: A Technical Guide

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## Compound of Interest

Compound Name: **6-Bromo-5-nitropyridin-2-amine**

Cat. No.: **B1281733**

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This technical guide provides a comprehensive overview of the structural elucidation of **6-bromo-5-nitropyridin-2-amine**, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document outlines its chemical identity, predicted spectroscopic characteristics, a plausible synthetic route, and a logical workflow for its structural verification.

## Chemical Identity and Properties

**6-Bromo-5-nitropyridin-2-amine** is a heterocyclic aromatic compound. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 6-position, a nitro group at the 5-position, and an amine group at the 2-position.

Identifier	Value	Source
IUPAC Name	6-Bromo-5-nitropyridin-2-amine	N/A
CAS Number	84487-05-8	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>4</sub> BrN <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	218.01 g/mol	<a href="#">[1]</a>

# Predicted Spectroscopic Data for Structure Elucidation

While specific experimental spectra for **6-bromo-5-nitropyridin-2-amine** are not readily available in the public domain, its spectral characteristics can be predicted based on the analysis of structurally similar compounds. These predictions are crucial for its identification and characterization.

## Predicted <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum is expected to show two aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nitro group will deshield adjacent protons, while the amino group will have a shielding effect.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)
H-3	6.5 - 7.0	d	~8-9 Hz
H-4	8.0 - 8.5	d	~8-9 Hz
-NH <sub>2</sub>	5.0 - 6.0	br s	N/A

## Predicted <sup>13</sup>C NMR Spectral Data

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the pyridine ring.

Carbon	Predicted Chemical Shift (ppm)
C-2	158 - 162
C-3	110 - 115
C-4	140 - 145
C-5	130 - 135
C-6	145 - 150

## Predicted Mass Spectrometry Data

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern.

Technique	Predicted m/z Value	Interpretation
Electrospray Ionization (ESI)	$[M+H]^+ \approx 218.9, 220.9$	Molecular ion peak showing isotopic pattern for Bromine
Electron Ionization (EI)	$M^+ \approx 218, 220$	Molecular ion peak with Bromine isotopic pattern
Major Fragments	$[M-NO_2]^+, [M-Br]^+, [M-HCN]^+$	Characteristic fragmentation patterns for nitroaromatics and pyridines

## Proposed Synthesis Protocol

A plausible synthetic route for **6-bromo-5-nitropyridin-2-amine** involves the nitration of a suitable precursor, such as 2-amino-6-bromopyridine. The following is a generalized experimental protocol.

Reaction: Nitration of 2-amino-6-bromopyridine.

Materials:

- 2-amino-6-bromopyridine
- Concentrated Sulfuric Acid ( $H_2SO_4$ )
- Concentrated Nitric Acid ( $HNO_3$ )
- Ice
- Sodium Bicarbonate ( $NaHCO_3$ ) solution
- Ethyl Acetate

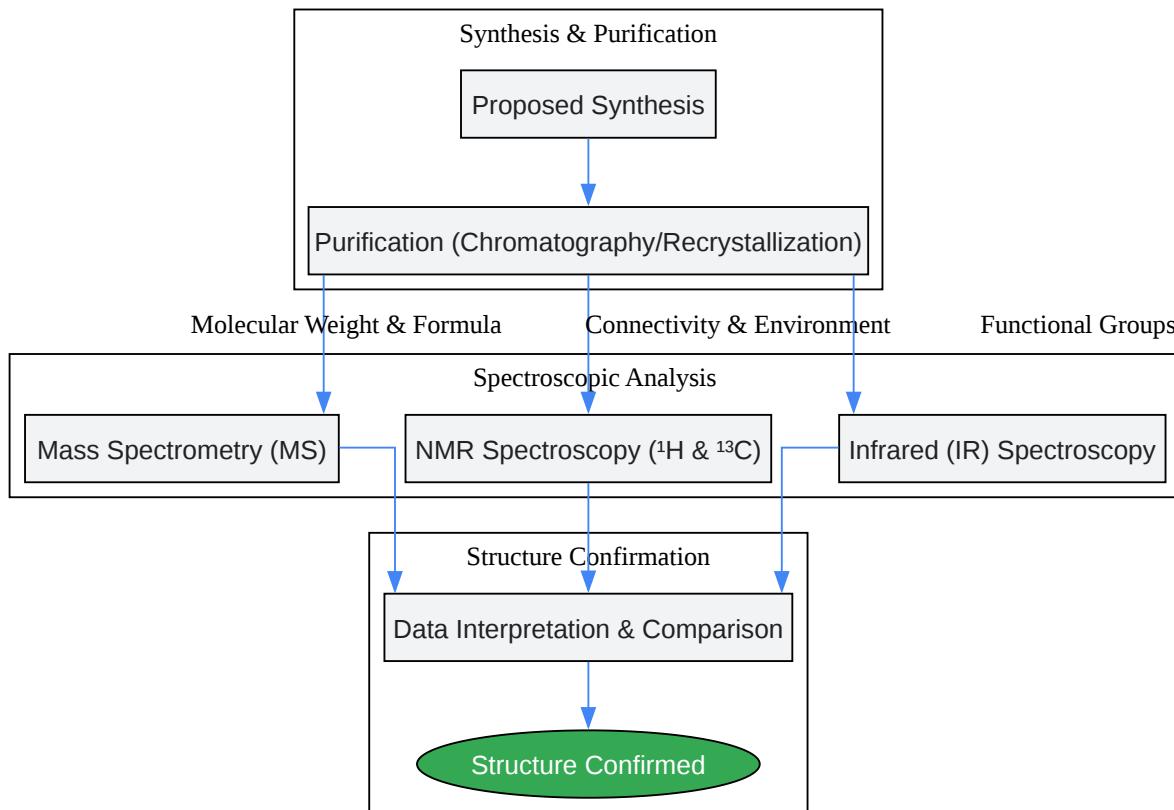
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )

Procedure:

- In a round-bottom flask, dissolve 2-amino-6-bromopyridine in concentrated sulfuric acid at  $0^\circ\text{C}$  with stirring.
- Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below  $5^\circ\text{C}$ .
- After the addition is complete, allow the reaction to stir at room temperature for several hours.
- Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain **6-bromo-5-nitropyridin-2-amine**.

## Logical Workflow for Structure Elucidation

The confirmation of the structure of a synthesized compound like **6-bromo-5-nitropyridin-2-amine** follows a logical workflow involving multiple analytical techniques.



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Caption: Workflow for the synthesis and structural elucidation of **6-bromo-5-nitropyridin-2-amine**.

## Potential Applications in Research and Drug Development

Substituted nitropyridines are important intermediates in the synthesis of various biologically active molecules. The presence of the bromo, nitro, and amino groups on the pyridine ring of **6-bromo-5-nitropyridin-2-amine** provides multiple sites for further functionalization, making it a

versatile building block in drug discovery. Potential areas of application include the development of kinase inhibitors, antibacterial agents, and materials for electronic applications. The specific biological activities and applications of this compound would require further investigation.

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## References

- 1. 68957-50-6|5-Bromo-6-methyl-3-nitropyridin-2-amine|BLD Pharm [bldpharm.com]
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